N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide is a complex organic compound featuring a unique structure that incorporates both pyrimidine and benzamide functionalities. This compound’s multifaceted nature makes it a subject of intense scientific interest, especially in the realms of organic chemistry, biochemistry, and pharmacology.
Mechanism of Action
Target of Action
TCMDC-124726, also known as N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide, has been identified to target the Plasmodium falciparum Asparagine tRNA synthetase (PfAsnRS) and PfCLK3 . PfAsnRS is an enzyme that plays a crucial role in protein translation by charging tRNA with asparagine . PfCLK3 is an essential malarial kinase that plays a critical role in the regulation of malarial parasite RNA splicing .
Mode of Action
TCMDC-124726 interacts with its targets leading to significant changes in their function. It inhibits PfAsnRS via enzyme-mediated production of an Asn-TCMDC-124726 adduct . This inhibition disrupts protein translation and activates the amino acid starvation response . For PfCLK3, TCMDC-124726 acts as a covalent inhibitor .
Biochemical Pathways
The inhibition of PfAsnRS and PfCLK3 by TCMDC-124726 affects the protein translation and RNA splicing pathways respectively . These disruptions can lead to downstream effects such as impaired growth and development of the Plasmodium falciparum parasite .
Pharmacokinetics
The compound’s potent activity against parasite cultures suggests it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of TCMDC-124726’s action include the inhibition of protein translation and activation of the amino acid starvation response due to PfAsnRS inhibition . The covalent inhibition of PfCLK3 disrupts the regulation of malarial parasite RNA splicing .
Action Environment
The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest it may be effective in a variety of biological environments .
Biochemical Analysis
Biochemical Properties
TCMDC-124726 has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the enzyme Prolyl-tRNA synthetase in Plasmodium falciparum, a parasite responsible for malaria . The nature of these interactions involves the binding of TCMDC-124726 to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
The effects of TCMDC-124726 on cellular processes are significant. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For example, TCMDC-124726 has been found to have high stability and binding energy in the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, suggesting potential antiviral activity .
Molecular Mechanism
The molecular mechanism of action of TCMDC-124726 involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, leading to enzyme inhibition or activation, and induces changes in gene expression . For instance, it has been found to selectively inhibit PfProRS enzyme activity in Plasmodium falciparum .
Metabolic Pathways
Given its known interactions with enzymes such as PfProRS, it is likely that it participates in the metabolic processes associated with these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide typically involves a multi-step process:
Formation of the Pyrimidine Moiety: : Starting with 2,6-dimethylpyrimidin-4-amine, the dimethylamine group is introduced through nucleophilic substitution reactions.
Amination Process: : The amination of 4-nitroaniline with the dimethylamino pyrimidine derivative under reductive conditions.
Benzamide Formation: : Coupling this intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis may be streamlined for scalability:
Continuous Flow Systems: : Implementing continuous flow chemistry to enhance reaction efficiency and control.
Optimization of Reaction Conditions: : Utilizing automated systems to optimize temperature, pressure, and reactant concentrations.
Purification Methods: : Employing crystallization, chromatography, and other purification techniques to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly on the dimethoxybenzamide ring, yielding quinone derivatives.
Reduction: : The nitro groups in the precursor stages can be reduced to amine groups, facilitating further substitution reactions.
Substitution: : Nucleophilic aromatic substitution occurs readily due to the electron-deficient nature of the pyrimidine ring.
Common Reagents and Conditions Used
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Solvents: : Dimethylformamide, dichloromethane, ethanol.
Major Products Formed from These Reactions
Oxidation: : Formation of quinone derivatives.
Reduction: : Amine derivatives, suitable for further chemical modifications.
Substitution: : Various substituted phenyl and pyrimidine derivatives.
Scientific Research Applications
Use in Chemistry
Synthesis of Analogues: : To study structure-activity relationships and improve pharmacological profiles.
Catalysis: : Used as a ligand or a precursor in the synthesis of catalysts.
Use in Biology
Probe for Enzymatic Studies: : Used as a fluorescent probe to study enzyme activity and binding sites.
Cellular Imaging: : Employed in live-cell imaging techniques due to its fluorescent properties.
Use in Medicine
Pharmacology: : Investigated for its potential as a therapeutic agent in treating various diseases such as cancer due to its ability to interfere with cellular pathways.
Use in Industry
Material Science: : Utilized in the development of novel materials with specific electronic properties.
Agriculture: : Studied for its potential use in the development of new pesticides or herbicides.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other compounds like 4-(dimethylamino)benzamide derivatives, N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide stands out due to its unique substitution pattern and its broader range of applications.
Similar Compounds
4-(dimethylamino)benzamide
2,6-dimethylpyrimidin-4-amine
3,5-dimethoxybenzoic acid derivatives
Conclusion
This compound is a compound of significant scientific interest. Its preparation involves sophisticated synthetic routes and its applications span across chemistry, biology, medicine, and industry. Its unique structure and versatile nature make it a valuable subject of study in various fields of research.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-14-10-20(27(2)3)26-22(23-14)25-17-8-6-16(7-9-17)24-21(28)15-11-18(29-4)13-19(12-15)30-5/h6-13H,1-5H3,(H,24,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRUTHPPWJRWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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